4-Phenethylpiperazin-1-amine
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives has been explored in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) .
Molecular Structure Analysis
The molecular structure of amines can be analyzed using various spectroscopic techniques. For instance, the “nitrogen rule” of mass spectrometry can be used to determine whether a compound has an odd or even number of nitrogen atoms in its structure . The mass spectrum of an unknown amine can also be used in determining its structure .
Chemical Reactions Analysis
The reaction of 4-methyl catechol (2 mM) with propylamine (6 mM) is carried out in the presence of NaIO4 (2 mM) in 10 mM Na2CO3 aqueous solution . A variety of spectroscopic/spectrometric and chromatographic methods such as 1H NMR, LC-MS, and UV-VIS are used to track the reaction and identify the products/intermediates .
Physical and Chemical Properties Analysis
Amines are organic compounds which contain and are often actually based on one or more atoms of nitrogen. Structurally amines resemble ammonia in that the nitrogen can bond up to three hydrogens, but amines also have additional properties based on their carbon connectivity .
Scientific Research Applications
Sleep Research and Insomnia Treatment
- A study explored the synthesis and in vivo evaluation of phenethylpiperazine amides as selective serotonin 5-HT(2A) receptor antagonists. These compounds, based on the phenethylpiperazine amide core structure, were tested in a rat sleep pharmacology model and found to increase sleep consolidation and deep sleep, suggesting potential applications in treating insomnia (Xiong et al., 2010).
Polymer Synthesis and Characterization
- Research on poly(β-aminoesters) synthesized via the addition of various amines, including piperazine, to diacrylate esters has been conducted. These polymers exhibited noncytotoxic properties and interacted electrostatically with DNA, suggesting applications in biocompatible materials (Lynn and Langer, 2000).
Molecular Binding and Drug Synthesis
- A study demonstrated the synthesis of 2-phenylethylamine, a biogenic amine, through various methods and its molecular binding with β-cyclodextrin, which could be used in pharmacological practices to increase the stability and targeted transport of the amine (ChemChemTech, 2023).
Cancer Treatment and Drug Resistance
- Pyrrolopyrimidines with phenethylpiperazine side chains have been identified as novel and selective inhibitors of multidrug-resistance-associated protein (MRP1), an important factor in cancer treatment efficacy (Wang et al., 2004).
Polyaddition Kinetics in Polymer Chemistry
- The study of polyaddition kinetics of amines, including piperazine, to bisacryloylpiperazine in various solvents has contributed to understanding polymerization processes, which is crucial in the development of new polymeric materials (Manfredi et al., 2007).
Future Directions
Research on amines and their derivatives continues to be a hot topic in many fields. For instance, the trace amine-associated receptor 1 (TAAR-1) has been identified as a potential target for the development of new antipsychotics . This suggests that 4-Phenethylpiperazin-1-amine and similar compounds may have potential applications in the development of new therapeutic agents.
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which 4-phenethylpiperazin-1-amine is a part of, often interact with various receptors and enzymes .
Mode of Action
Piperazine derivatives are known to have a variety of effects, including blocking acetylcholine at the myoneural junction . .
Biochemical Pathways
It has been suggested that piperazine derivatives can influence various intracellular biochemical pathways . For instance, one study mentioned that this compound is a specific inhibitor of DHCR7, an enzyme involved in sterol biosynthesis .
Pharmacokinetics
It is known that piperazine, a core structure in this compound, is freely soluble in water , which could potentially impact its bioavailability.
Result of Action
Piperazine derivatives are known to have a variety of effects, including paralyzing parasites, which allows the host body to easily expel the invasive organism .
Action Environment
The basicity and nucleophilicity of amines, which include this compound, can be influenced by their environment .
Biochemical Analysis
Biochemical Properties
4-Phenethylpiperazin-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, this compound can bind to G protein-coupled receptors, influencing various signaling pathways .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of adenosine A2A receptors, which play a crucial role in regulating neurotransmitter release and immune responses . This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as acetylcholinesterase, and inhibit its activity . This inhibition is achieved through competitive and non-competitive binding interactions. Additionally, this compound can activate or inhibit other enzymes and receptors, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and reduce inflammation . At high doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where specific dosages lead to significant changes in cellular and physiological responses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of monoamines . This interaction can influence metabolic flux and alter metabolite levels. Additionally, this compound can affect the synthesis and degradation of polyamines, which are essential for cell growth and proliferation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by its subcellular localization. For example, the compound can be directed to specific organelles through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
4-(2-phenylethyl)piperazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-15-10-8-14(9-11-15)7-6-12-4-2-1-3-5-12/h1-5H,6-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHOOFLESLALQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297478 | |
Record name | 4-(2-Phenylethyl)-1-piperazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34924-96-4 | |
Record name | 4-(2-Phenylethyl)-1-piperazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34924-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Phenylethyl)-1-piperazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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